1,5-Dimethyl-7-nitro-2,3-dihydro-1H-indole
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Overview
Description
1,5-Dimethyl-7-nitro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 7th position and methyl groups at the 1st and 5th positions. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-7-nitro-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 1,5-dimethyl-2,3-dihydro-1H-indole and a nitrating agent to introduce the nitro group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using nitric acid or other nitrating agents. The process would require careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-7-nitro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 1,5-dimethyl-7-amino-2,3-dihydro-1H-indole, while oxidation could lead to the formation of various oxidized derivatives.
Scientific Research Applications
1,5-Dimethyl-7-nitro-2,3-dihydro-1H-indole has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s biological activity is of interest in the study of cellular processes and interactions. It can be used as a probe to investigate the function of specific enzymes or receptors.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may have applications in the development of new drugs for the treatment of various diseases.
Industry: The compound’s chemical properties make it useful in the development of materials with specific characteristics, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity or the disruption of cellular processes. The specific pathways involved depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
1,5-Dimethyl-7-nitro-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
1,5-Dimethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitro-2,3-dihydro-1H-indole: Lacks the methyl groups, which affects its reactivity and interactions.
1,3,3-Trimethyl-2-methyleneindoline: A structurally similar compound with different functional groups, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and biological activity.
Properties
CAS No. |
61469-84-9 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,5-dimethyl-7-nitro-2,3-dihydroindole |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-8-3-4-11(2)10(8)9(6-7)12(13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
DEHHGLVDBSKNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C |
Origin of Product |
United States |
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